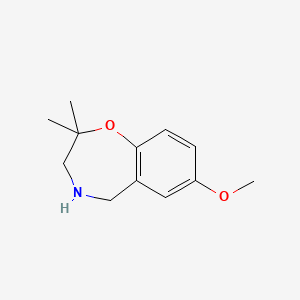
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound with potential therapeutic and industrial applications. It is a heterocyclic compound that contains a benzoxazepine ring system, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate undergoes cyclization to form the desired benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazepine ring can be reduced to form a more saturated ring system.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-hydroxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Reduction: Formation of a more saturated benzoxazepine derivative.
Substitution: Formation of various substituted benzoxazepine derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Similar structure with a methoxy group at the 8-position.
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the methoxy group.
Uniqueness
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Biological Activity
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS Number: 1782803-30-8) is a compound belonging to the benzoxazepine class of heterocyclic compounds. Its unique structure, characterized by a bicyclic arrangement with a methoxy group and two methyl substituents, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties based on recent research findings.
The molecular formula of this compound is C12H17NO2 with a molecular weight of 207.27 g/mol. Its structural features contribute to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1782803-30-8 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of various benzoxazepine derivatives against different cancer cell lines. While specific data on this compound is limited, related compounds have shown significant results.
Case Study Findings:
- Antiproliferative Assay Results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 4.4 |
Antibacterial Activity
The antibacterial efficacy of benzoxazepine derivatives has also been evaluated against multiple bacterial strains. While many derivatives exhibited weak antibacterial activity, some showed promising results.
Research Findings:
- Compounds were tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Notably, certain derivatives displayed selective activity against Enterococcus faecalis with MIC values around 8 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
Antioxidative Activity
In addition to antiproliferative and antibacterial properties, some studies suggest that benzoxazepine derivatives may possess antioxidative capabilities. These activities could be linked to their potential in mitigating oxidative stress-related conditions.
Key Findings:
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)15-12/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
QXGAQSSSPHTUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C(O1)C=CC(=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















